6-(4-Fluoroanilino)pyridine-3-sulfonyl fluoride
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Description
Synthesis Analysis
The synthesis of sulfonyl fluorides and fluorinated pyridines has been extensively studied . Sulfonyl fluorides can be synthesized from aryl iodides with DABSO and Selectfluor . Another method involves the use of an organobismuth (III) complex bearing a bis-aryl sulfone ligand backbone to catalyze the synthesis of sulfonyl fluorides from the corresponding (hetero)aryl boronic acids in the presence of SO2 and Selectfluor .Chemical Reactions Analysis
Sulfonyl fluorides, including “6-(4-Fluoroanilino)pyridine-3-sulfonyl fluoride”, are known to participate in various chemical reactions . They can undergo sulfur-fluoride exchange (SuFEx) reactions, which are useful for the synthesis of a wide range of compounds .Safety and Hazards
Sulfonyl fluorides, including “6-(4-Fluoroanilino)pyridine-3-sulfonyl fluoride”, can be hazardous. They can cause skin and eye irritation and may cause respiratory irritation . It’s important to handle these chemicals with appropriate personal protective equipment and avoid breathing dust, fume, gas, mist, or vapors .
Future Directions
The future directions for “6-(4-Fluoroanilino)pyridine-3-sulfonyl fluoride” and similar compounds could involve further exploration of their synthesis, reactivity, and potential applications . The development of new synthetic methods and the discovery of new reactions involving these compounds could open up new possibilities in various fields, including medicinal chemistry and materials science .
Properties
IUPAC Name |
6-(4-fluoroanilino)pyridine-3-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2O2S/c12-8-1-3-9(4-2-8)15-11-6-5-10(7-14-11)18(13,16)17/h1-7H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVEFPAHIAKBNGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC=C(C=C2)S(=O)(=O)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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